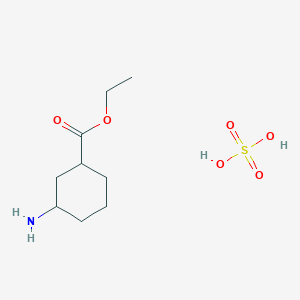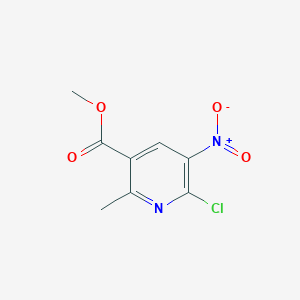
Methyl 6-chloro-2-methyl-5-nitronicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-chloro-2-methyl-5-nitronicotinate is a chemical compound with the molecular formula C7H5ClN2O4. It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom, a methyl group, and a nitro group attached to the pyridine ring. This compound is used as a building block in the synthesis of various pharmaceutical compounds .
Métodos De Preparación
Methyl 6-chloro-2-methyl-5-nitronicotinate can be synthesized through several synthetic routes. One common method involves the reaction of methanol with 6-hydroxy-5-nitronicotinic acid. The reaction conditions typically include the use of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Análisis De Reacciones Químicas
Methyl 6-chloro-2-methyl-5-nitronicotinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of amino derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
Methyl 6-chloro-2-methyl-5-nitronicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including anticoccidial agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 6-chloro-2-methyl-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the chlorine and methyl groups can influence the compound’s reactivity and binding properties. These interactions can affect various biological processes and pathways, making the compound useful in medicinal chemistry .
Comparación Con Compuestos Similares
Methyl 6-chloro-2-methyl-5-nitronicotinate can be compared with other similar compounds, such as:
Methyl 6-chloro-5-nitronicotinate: Similar structure but lacks the additional methyl group.
Methyl 6-chloronicotinate: Lacks the nitro group.
2-Chloro-3-nitro-5-pyridinecarboxylic acid: Similar functional groups but different arrangement on the pyridine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C8H7ClN2O4 |
|---|---|
Peso molecular |
230.60 g/mol |
Nombre IUPAC |
methyl 6-chloro-2-methyl-5-nitropyridine-3-carboxylate |
InChI |
InChI=1S/C8H7ClN2O4/c1-4-5(8(12)15-2)3-6(11(13)14)7(9)10-4/h3H,1-2H3 |
Clave InChI |
KKKSYCIJDAEFGW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=C(C=C1C(=O)OC)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13001916.png)
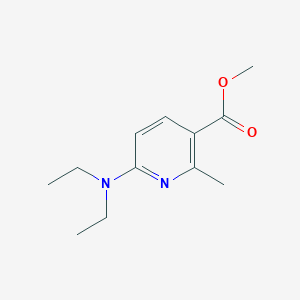
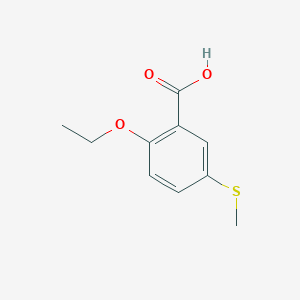
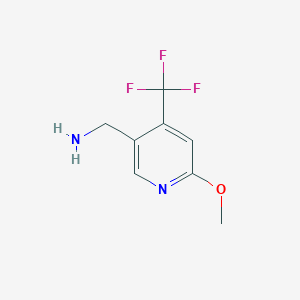
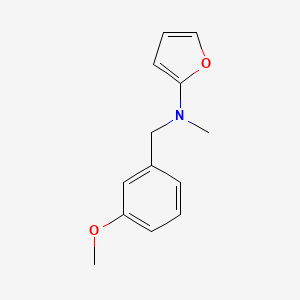
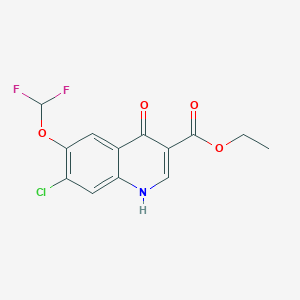
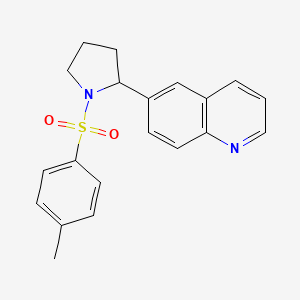
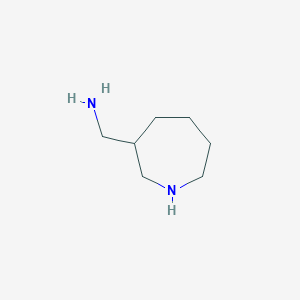
![3-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13001965.png)
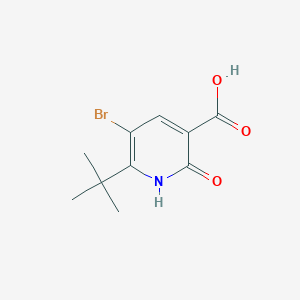
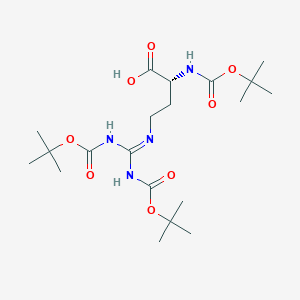
![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid](/img/structure/B13001982.png)

